molecular formula C16H10BrN3O B11540281 4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzonitrile

4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzonitrile

Cat. No.: B11540281
M. Wt: 340.17 g/mol
InChI Key: NHGBYZFFGZKPEY-UHFFFAOYSA-N
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Description

4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZONITRILE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

The synthesis of 4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZONITRILE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide to yield 7-bromo-4-(methoxymethyl)-2-methylindole . This intermediate is then subjected to further reactions to introduce the benzonitrile group and other functional groups under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, tributyltin hydride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZONITRILE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The presence of the bromine and nitrile groups can enhance its binding affinity and specificity towards certain biological targets . The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C16H10BrN3O

Molecular Weight

340.17 g/mol

IUPAC Name

4-[(4-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]benzonitrile

InChI

InChI=1S/C16H10BrN3O/c1-9-2-7-12-13(14(9)17)15(16(21)20-12)19-11-5-3-10(8-18)4-6-11/h2-7H,1H3,(H,19,20,21)

InChI Key

NHGBYZFFGZKPEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2=NC3=CC=C(C=C3)C#N)Br

Origin of Product

United States

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